molecular formula C14H14N2O2 B6368054 3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide CAS No. 1261939-47-2

3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide

Cat. No.: B6368054
CAS No.: 1261939-47-2
M. Wt: 242.27 g/mol
InChI Key: FPQVGMMQGYNQDN-UHFFFAOYSA-N
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Description

3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide is a compound that features a benzamide moiety linked to a hydroxypyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the hydroxypyridine and benzamide functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the coupling of 5-hydroxypyridine-3-carboxylic acid with N,N-dimethylbenzamide under appropriate reaction conditions. This process typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(5-oxopyridin-3-yl)-N,N-dimethylbenzamide.

    Reduction: Formation of 3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypyridine moiety can form hydrogen bonds and coordinate with metal ions, while the benzamide group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-hydroxypyridin-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a benzamide.

    3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzylamine: Similar structure but with a benzylamine moiety instead of a benzamide.

    3-(5-oxopyridin-3-yl)-N,N-dimethylbenzamide: Oxidized form of the compound.

Uniqueness

3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide is unique due to the combination of the hydroxypyridine and benzamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-4-10(6-11)12-7-13(17)9-15-8-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQVGMMQGYNQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683052
Record name 3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-47-2
Record name Benzamide, 3-(5-hydroxy-3-pyridinyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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